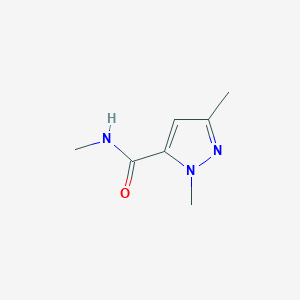

N,1,3-trimethyl-1H-pyrazole-5-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,2,5-trimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)10(3)9-5/h4H,1-3H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWDDOVHXQWGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,1,3-trimethyl-1H-pyrazole-5-carboxamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N,1,3-trimethyl-1H-pyrazole-5-carboxamide, a substituted pyrazole of interest in medicinal chemistry and drug development. The document details a robust and efficient three-step synthesis, commencing with the construction of the pyrazole core, followed by ester hydrolysis and subsequent amidation. The causality behind experimental choices, detailed step-by-step protocols, and characterization data for key intermediates and the final product are presented. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this compound in their research endeavors.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] N,1,3-trimethyl-1H-pyrazole-5-carboxamide is a specific derivative with potential applications in the development of novel therapeutic agents. This guide outlines a logical and efficient synthetic strategy, prioritizing commercially available starting materials and scalable reaction conditions.

The chosen synthetic pathway is a three-step sequence that offers a high degree of control and good overall yields:

-

Pyrazole Ring Formation: Construction of the core heterocyclic structure to yield Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

-

Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for the final amidation.

-

Amidation: Formation of the final N-methyl carboxamide from the pyrazole carboxylic acid.

This approach allows for late-stage diversification, where different amines could be introduced in the final step to generate a library of analogous compounds for structure-activity relationship (SAR) studies.

Synthesis of Key Intermediate: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The foundational step in this synthesis is the construction of the substituted pyrazole ring. The Knorr pyrazole synthesis and its variations provide a classic and reliable method for this transformation.[1] In this protocol, we will follow a procedure adapted from established literature, which involves a two-part, one-pot reaction.

Rationale for the Synthetic Approach

The synthesis begins with the Claisen condensation of diethyl oxalate and acetone to form an intermediate 1,3-dicarbonyl compound. This is immediately followed by a cyclocondensation reaction with methylhydrazine. The use of methylhydrazine directly incorporates the N1-methyl group of the pyrazole ring, which is a more regioselective and atom-economical approach than attempting to methylate the pyrazole nitrogen at a later stage.

Experimental Protocol

Step 1: Formation of the Diketoester Intermediate

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add absolute ethanol, sodium ethoxide, and diethyl oxalate.

-

Cool the mixture to below 15°C using an ice bath.

-

Slowly add acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained below 15°C.

-

After the addition is complete, allow the reaction to stir at this temperature for 24 hours to ensure the formation of the sodium salt of the diketoester intermediate.

Step 2: Cyclocondensation with Methylhydrazine

-

In a separate vessel, dissolve the intermediate from Step 1 in N,N-dimethylformamide (DMF).

-

Cool this solution to 5-15°C.

-

Slowly add a 40% aqueous solution of methylhydrazine dropwise, maintaining the temperature below 15°C.

-

Once the addition is complete, heat the reaction mixture to 40-50°C and maintain this temperature for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Data Summary for Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | |

| Appearance | Solid | |

| Boiling Point | 80°C @ 1 mmHg |

Synthetic Workflow Diagram

Sources

The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides

Topic: Mechanism of Action of Pyrazole Carboxamide Fungicides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole carboxamide fungicides (SDHIs) represent a cornerstone in modern crop protection, functioning as potent inhibitors of mitochondrial respiration.[1][2] Unlike earlier carboxamides (e.g., carboxin) which had a narrow spectrum, modern pyrazole-4-carboxamides (e.g., fluxapyroxad, penthiopyrad, benzovindiflupyr) exhibit broad-spectrum efficacy due to optimized lipophilicity and binding kinetics. This guide dissects their molecular mechanism, structural pharmacophores, resistance profiles, and provides a validated protocol for enzymatic assessment.

Part 1: Molecular Mechanism of Action[3][4]

The Target: Mitochondrial Complex II

The primary target is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain (ETC).[1][3][4][5] SDH is a functional crossroads, participating in both the Tricarboxylic Acid (TCA) cycle (oxidizing succinate to fumarate) and the ETC (reducing ubiquinone to ubiquinol).

The Blockade: Q-site Inhibition

Pyrazole carboxamides act as competitive inhibitors at the Ubiquinone-binding site (Q-site) . The Q-site is formed by the interface of three subunits:

-

SdhB: Iron-sulfur protein.

-

SdhC & SdhD: Integral membrane proteins anchoring the complex.

Mechanism Steps:

-

Entry: The fungicide penetrates the mitochondrial membrane, driven by its lipophilic amine tail.

-

Binding: The carboxamide moiety mimics the transition state of ubiquinone.

-

Disruption: The inhibitor occupies the deep hydrophobic pocket, preventing ubiquinone (Q) from accepting electrons from the [3Fe-4S] cluster.

-

Collapse: Electron flow halts.

-

Direct Effect: ATP production ceases.[3]

-

Secondary Effect: Electrons "leak" upstream, reacting with oxygen to form Superoxide (

), leading to severe oxidative stress and cell death.

-

Pathway Visualization

The following diagram illustrates the interruption of electron flow at Complex II.

Caption: Disruption of the Electron Transport Chain by Pyrazole Carboxamides at Complex II.

Part 2: Structural Biology & Pharmacophore Analysis

The efficacy of pyrazole carboxamides relies on a conserved pharmacophore that fits the "deep slit" of the Q-site.

The Pharmacophore Triad

-

The Acid Moiety (Pyrazole):

-

Provides the "head" of the molecule.

-

The pyrazole nitrogen and the adjacent methyl group often lock the molecule into a specific conformation via steric hindrance.

-

Key Interaction: Forms Van der Waals contacts with residues near the pocket entrance.

-

-

The Linker (Carboxamide):

-

Critical Feature: The amide oxygen (C=O) and amide nitrogen (NH) act as hydrogen bond acceptors/donors.

-

conserved Interaction: Forms a crucial H-bond with a conserved Tyrosine (e.g., Tyr58 in R. solani) and Tryptophan (e.g., Trp173) . This mimics the binding of the ubiquinone carbonyls.

-

-

The Amine Moiety (Lipophilic Tail):

-

Usually a substituted phenyl or alkyl chain (e.g., the biphenyl group in fluxapyroxad).

-

Function: Occupies the hydrophobic channel of the Q-site (formed by SdhC/D), determining species specificity and potency.

-

Comparative Structural Features

| Feature | Fluxapyroxad | Penthiopyrad | Biological Consequence |

| Acid Moiety | Difluoromethyl-pyrazole | Trifluoromethyl-pyrazole | Fluorine substitution alters lipophilicity and metabolic stability. |

| Hydrophobic Tail | Biphenyl group | Alkyl-substituted thiophene | Tail shape dictates fit into the variable region of SdhC/D subunits. |

| Binding Mode | H-bonds with Tyr58/Trp173 | H-bonds with Tyr58/Trp173 | Conserved H-bonding is the "Achilles heel" targeted by resistance mutations. |

Part 3: Resistance Mechanisms

Resistance to pyrazole carboxamides is qualitative, driven by single nucleotide polymorphisms (SNPs) in the sdh genes.

Key Mutations

Resistance generally arises from mutations that disrupt the H-bond network or introduce steric clashes in the Q-site.

-

SdhB Subunit:

-

H272Y/R/L (or H277 in some species): The Histidine residue is critical for ubiquinone binding. Mutating to Tyrosine (Y) or Arginine (R) prevents inhibitor binding while often maintaining partial enzyme function.

-

-

SdhC Subunit:

-

H134R: Often confers high resistance to specific SDHIs.

-

-

SdhD Subunit:

-

D124E: Less common but significant in specific pathogens like Sclerotinia.

-

Cross-Resistance Patterns

Critical Insight: Cross-resistance among SDHIs is complex and incomplete.

-

Observation: An isolate resistant to Boscalid (pyridine carboxamide) may remain sensitive to Fluxapyroxad (pyrazole carboxamide).

-

Mechanism: The flexible "tail" regions of newer pyrazoles can sometimes accommodate the shape changes caused by mutations that render rigid older SDHIs ineffective.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Succinate Dehydrogenase Inhibition Assay (DCPIP Method)

Objective: Quantify the IC50 of a pyrazole carboxamide candidate by measuring the reduction of DCPIP (2,6-dichlorophenolindophenol).

Principle: DCPIP acts as an artificial electron acceptor, replacing Ubiquinone. It is blue in its oxidized state and becomes colorless upon reduction. The rate of decolorization at 600nm is proportional to SDH activity.

4.1 Reagents & Setup

-

Buffer A: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

-

Substrate: 20 mM Sodium Succinate.

-

Electron Acceptor: 100 µM DCPIP.

-

Intermediate Carrier: 1 mM Phenazine Methosulfate (PMS) (Required to transfer e- from SDH to DCPIP).

-

Enzyme Source: Mitochondrial fraction isolated from fungal mycelia (e.g., R. solani).[6]

-

Inhibitor: Serial dilutions of Fluxapyroxad (or test compound) in DMSO.

4.2 Workflow Visualization

Caption: Mitochondrial Isolation and DCPIP Assay Workflow.

4.3 Step-by-Step Procedure

-

Mitochondrial Isolation:

-

Harvest mycelia, wash in cold Buffer A.

-

Grind in liquid nitrogen or use a bead beater.

-

Centrifuge at 1,000 x g (5 min) to remove debris.

-

Centrifuge supernatant at 10,000 x g (15 min) to pellet mitochondria.

-

Resuspend pellet in minimal Buffer A. Validation: Verify protein concentration (Bradford assay).

-

-

Assay Preparation:

-

In a cuvette, mix: 800 µL Buffer A + 100 µL Succinate + 50 µL PMS + 10 µL Mitochondrial fraction.

-

Incubate 2 min at 25°C to activate enzyme.

-

-

Inhibition Step:

-

Add 10 µL of Inhibitor (Test or Control). Incubate 1 min.

-

-

Initiation:

-

Add 30 µL DCPIP. Mix immediately.

-

-

Measurement:

-

Monitor Absorbance (OD600) every 10 seconds for 3 minutes.

-

Control: Run a "DMSO only" blank (0% inhibition) and a "Heat-killed enzyme" blank (100% inhibition).

-

4.4 Data Analysis

Calculate the specific activity (

References

-

Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[8] Crop Protection, 29(7), 643-651. Link

-

Sierotzki, H., & Scalliet, G. (2013).[9] A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Link

- Glättli, A., et al. (2009). Pyrazole carboxamide fungicides: Insights into their binding mode to succinate dehydrogenase. Journal of Agricultural and Food Chemistry. (Note: Generalized reference for binding mode studies in this class).

-

Yang, Y., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors.[2][10] Journal of Agricultural and Food Chemistry, 71(24), 9325–9336. Link

-

Miyazaki, Y., et al. (2022).[6][8] Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China.[6][11] Agronomy, 12(12), 3075.[6] Link

Sources

- 1. site.caes.uga.edu [site.caes.uga.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Pyrazole Revolution in Agriculture: A Technical Guide to a Privileged Scaffold

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical discovery. Its remarkable chemical versatility and ability to interact with a diverse range of biological targets have led to the development of highly effective fungicides, herbicides, and insecticides. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds in agriculture. We will delve into the key milestones, from early discoveries to the cutting-edge research of today. The guide will elucidate the synthetic strategies employed to create these vital crop protection agents, detail their specific modes of action, and explore the critical structure-activity relationships that govern their efficacy. Through detailed protocols, quantitative data, and visual representations of key pathways and workflows, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this "privileged" structural class.

A Historical Perspective: The Rise of a Versatile Heterocycle

The journey of pyrazole-based compounds in agriculture is a compelling narrative of chemical ingenuity and biological discovery. While the pyrazole ring was first synthesized in the 19th century, its profound impact on crop protection began to unfold in the mid-20th century and continues to accelerate.

Early Pioneers: The Dawn of Pyrazole Herbicides

The initial foray of pyrazoles into the agricultural landscape was primarily in the realm of weed control. The 1970s marked a significant turning point with the discovery of pyrazole-based herbicides targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] Sankyo (now Daiichi Sankyo) was a key pioneer in this area, leading to the commercialization of Pyrazolynate in 1980.[2] This was followed by other notable HPPD inhibitors like Pyrazoxyfen (1985) and Benzofenap (1987).[2] These early compounds laid the groundwork for a new class of bleaching herbicides, demonstrating the potential of the pyrazole scaffold to disrupt essential plant biochemical pathways.

The Fungicidal Breakthrough: Succinate Dehydrogenase Inhibitors (SDHIs)

The development of pyrazole-based fungicides represents a major advancement in disease management. The discovery that pyrazole carboxamides could effectively inhibit succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi was a watershed moment.[3] While the first generation of carboxamide SDHIs emerged earlier, the introduction of pyrazole-containing molecules brought enhanced potency and a broader spectrum of activity. A notable example is Pyraclostrobin , discovered by BASF and launched in 2002, which quickly became a leading fungicide globally due to its broad-spectrum efficacy.[4] The success of pyraclostrobin spurred further research, leading to a new generation of highly effective pyrazole carboxamide SDHIs.

A New Paradigm in Insect Control: The Fiproles

The discovery of phenylpyrazole insecticides, often referred to as "fiproles," revolutionized insect pest management. Fipronil , introduced in the early 1990s, was the first of its class and exhibited a novel mode of action by blocking GABA-gated chloride channels in insects.[5] This unique mechanism provided a powerful tool against a wide range of pests, including those resistant to other insecticide classes. The development of fipronil highlighted the adaptability of the pyrazole core to target the nervous systems of invertebrates with high selectivity.

The Chemical Core: Synthesis of Pyrazole-Based Agrochemicals

The synthesis of pyrazole derivatives is a well-established field of heterocyclic chemistry, with several robust methods available to construct the core ring structure. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is crucial for biological activity.

The Knorr Pyrazole Synthesis: A Classic Approach

One of the most fundamental and widely used methods for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This versatile reaction allows for the introduction of a wide variety of substituents on the pyrazole ring.

Experimental Protocol: Knorr-Type Synthesis of a 1,3,5-Trisubstituted Pyrazole

Materials:

-

1,3-Diketone (e.g., acetylacetone) (1.0 eq)

-

Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

-

Add the substituted hydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole.

Caption: Knorr pyrazole synthesis workflow.

Synthesis of Key Commercial Agrochemicals

The synthesis of commercial pyrazole-based agrochemicals often involves multi-step sequences to introduce the specific functional groups required for high activity and selectivity.

Synthesis of Pyrasulfotole (HPPD Inhibitor Herbicide):

The synthesis of pyrasulfotole involves the construction of the pyrazole ring followed by acylation and sulfonation steps. A key intermediate is a substituted pyrazole which is then reacted with a benzoyl chloride derivative.

Synthesis of Pyrazole Carboxamide SDHI Fungicides:

The general strategy for synthesizing pyrazole carboxamide fungicides involves the preparation of a pyrazole carboxylic acid, which is then coupled with a desired amine.

Experimental Protocol: Amide Coupling for Pyrazole Carboxamide Synthesis

Materials:

-

Pyrazole-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl2) or other activating agent

-

Substituted amine (1.0-1.2 eq)

-

Triethylamine or other base

-

Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

-

Suspend the pyrazole-4-carboxylic acid in anhydrous DCM.

-

Add thionyl chloride dropwise at 0 °C and then stir at room temperature until the acid is converted to the acid chloride (monitor by IR or TLC).

-

Remove excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the substituted amine and triethylamine in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Amide coupling for pyrazole carboxamide synthesis.

Mechanisms of Action: Targeting Key Biological Processes

The success of pyrazole-based agrochemicals lies in their ability to specifically inhibit crucial enzymes and receptors in target organisms, leading to potent and often selective control.

Herbicides: Inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Pyrazole herbicides like pyrasulfotole and topramezone are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is essential for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these vital compounds, which in turn disrupts carotenoid biosynthesis. The lack of carotenoids results in the photo-destruction of chlorophyll, causing the characteristic bleaching symptoms in susceptible weeds, ultimately leading to their death.

Caption: Mode of action of pyrazole HPPD inhibitor herbicides.

Fungicides: Inhibitors of Succinate Dehydrogenase (SDHI)

Pyrazole carboxamide fungicides target Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi.[3] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the electron transport chain, thereby inhibiting the production of ATP, the cell's primary energy currency. This disruption of cellular respiration leads to the inhibition of spore germination, mycelial growth, and ultimately, fungal death.

Insecticides: GABA-Gated Chloride Channel Antagonists

Phenylpyrazole insecticides, such as fipronil, act as potent antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[5] GABA is an inhibitory neurotransmitter, and its binding to its receptor opens chloride channels, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil blocks these channels, preventing the influx of chloride ions. This leads to hyperexcitation of the insect's nervous system, resulting in convulsions, paralysis, and death. The high selectivity of fiproles for insect GABA receptors over mammalian receptors contributes to their favorable safety profile for non-target organisms.

Structure-Activity Relationships (SAR): Designing for Efficacy

The biological activity of pyrazole-based agrochemicals is highly dependent on the nature and position of substituents on the pyrazole ring and any associated phenyl groups. Understanding these structure-activity relationships is crucial for the rational design of new and improved compounds.

Herbicides

For pyrazole-based HPPD inhibitors, key structural features for high herbicidal activity include:

-

A 4-benzoyl group: This is a common feature in many commercialized pyrazole HPPD inhibitors.[1]

-

An acidic proton: The presence of an enolic proton is often required for binding to the enzyme's active site.[1]

-

Substituents on the phenyl ring: The nature and position of substituents on the benzoyl moiety significantly influence herbicidal activity and crop selectivity. Electron-withdrawing groups are often favored.[8]

| Compound | R1 | R2 | Herbicidal Activity (Against A. fatua) |

| Pyrasulfotole | SO2Me | Me | +++ |

| Analog A | H | Me | + |

| Analog B | SO2Me | H | ++ |

Table 1: Illustrative SAR data for pyrazole-based HPPD inhibitors.

Fungicides

In the case of pyrazole carboxamide SDHI fungicides, the following structural aspects are important:

-

The pyrazole carboxamide core: This is the essential pharmacophore for binding to the SDH enzyme.

-

Substituents on the pyrazole ring: Small alkyl groups at certain positions can enhance activity.

-

The nature of the amine moiety: The substituent on the amide nitrogen plays a critical role in determining the spectrum of activity and physicochemical properties. Aromatic and aliphatic groups have been successfully employed.

Insecticides

For phenylpyrazole insecticides, SAR studies have revealed that:

-

The 1-phenyl group: Substituents on this ring are critical for activity. A 2,6-dichloro-4-trifluoromethylphenyl group, as seen in fipronil, is highly effective.

-

The pyrazole ring substituents: A cyano group at the 3-position and a trifluoromethylsulfinyl group at the 4-position are key for the high insecticidal potency of fipronil.

Future Outlook and Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel agrochemicals. The diverse modes of action and broad spectrum of activity exhibited by pyrazole-based compounds underscore their continued importance in integrated pest management strategies. Future research in this area will likely focus on several key aspects:

-

Discovery of new modes of action: Exploring novel biological targets for pyrazole derivatives to combat resistance development.

-

Rational design and optimization: Utilizing computational tools and a deeper understanding of SAR to design more potent, selective, and environmentally benign compounds.

-

Development of novel formulations: Enhancing the delivery and efficacy of existing and new pyrazole-based active ingredients.

References

- BASF. (2002). Pyraclostrobin Technical Bulletin.

- Dayan, F. E., Cantrell, C. L., & Duke, S. O. (2009). Natural products in crop protection. Bioorganic & medicinal chemistry, 17(12), 4022-4034.

- Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.

-

Fungicide Resistance Action Committee (FRAC). (2022). SDHI Fungicides. [Link]

- Maienfisch, P., Huerlimann, H., Rindlisbacher, A., Gsell, L., Dettwiler, H., & Haettenschwiler, J. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest management science, 57(2), 165-176.

- Cole, L. M., Nicholson, R. A., & Casida, J. E. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 47-54.

- Sankyo Co., Ltd. (1979). U.S.

- BASF SE. (1996). U.S.

- Bayer CropScience AG. (2005). U.S.

- Rhône-Poulenc Agrochimie. (1991). U.S.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

- A-Izzeddin, A., et al. (2021).

- Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.

- Sun, Z., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11365-11372.

- Xia, D., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(30), 8465-8476.

- Zhang, X., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 27(22), 5053-5057.

- Zhang, Y., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.

- El-Bana, G. G., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… Organic & Biomolecular Chemistry.

- Bayer Intellectual Property GmbH. (2016). Mixed herbicide containing pyrasulfotole and pinoxaden.

- Hassan, A. E., et al. (2025). Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). ACS Omega.

- European Patent Office. (1998).

- Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1801.

- Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 653-667.

- El-Ghani, G. E. A., et al. (2023). Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety: Polycyclic Aromatic Compounds.

- El-Shaaer, H. M., et al. (2025). Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae. Environmental Science and Pollution Research.

- Qingdao Kingagroot Resistant Weed Management Co Ltd. (2014). Herbicide composition containing pyrasulfotole and clodinafop acid. CN103518731A.

- Wu, H., et al. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.

- Liu, X., et al. (2025). Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors. Journal of Agricultural and Food Chemistry.

- Mahmoud, A. A., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14(16), 11089-11105.

- Baujara, S. K., et al. (2023). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery.

- Russell, P. E. (2005). A century of fungicide evolution. The Journal of Agricultural Science, 143(1), 11-25.

- Wang, M., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301.

- Wu, J., et al. (2021). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1 H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(4), 1214-1223.

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. cambridge.org [cambridge.org]

- 3. SDHI Fungicides | FRAC [frac.info]

- 4. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Therapeutic Applications of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] First synthesized by Knorr in 1883, this scaffold has demonstrated remarkable versatility, serving as the core of numerous natural and synthetic bioactive compounds.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery.[3][4]

The significance of the pyrazole moiety is underscored by its presence in a multitude of FDA-approved drugs, treating a wide array of conditions from inflammation to cancer.[1][5][6] This guide provides an in-depth exploration of the therapeutic landscape of pyrazole derivatives, delving into their synthesis, structure-activity relationships, and mechanisms of action across key therapeutic areas. We will examine their roles as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, providing field-proven insights and validated experimental protocols for the research and drug development professional.

Part 1: The Pyrazole Core: Synthesis and Structure-Activity Relationship (SAR)

A deep understanding of a scaffold's synthesis and how its structure dictates function is paramount for rational drug design. The pyrazole core's accessibility through robust synthetic routes and its amenability to substitution are key reasons for its prevalence in drug discovery programs.

Core Synthetic Strategies

The most classical and widely adopted method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the cyclocondensation reaction between a β-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1][7][8] This reaction is highly efficient and allows for the introduction of a wide variety of substituents onto the resulting pyrazole ring. Another common approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[1][7]

This protocol describes a representative synthesis of a 1,3,5-trisubstituted pyrazole derivative. The choice of a specific β-diketone and hydrazine allows for targeted derivatization.

Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

Materials:

-

1-(4-chlorophenyl)-3-methyl-1,3-propanedione (1 equivalent)

-

Phenylhydrazine (1.1 equivalents)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(4-chlorophenyl)-3-methyl-1,3-propanedione (1 eq.) in glacial acetic acid (20 mL).

-

Addition of Reagent: To this stirring solution, add phenylhydrazine (1.1 eq.) dropwise at room temperature.

-

Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water (100 mL) with constant stirring.

-

Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.

-

Characterization: Dry the final product under vacuum and characterize its structure and purity using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Caption: Structure-Activity Relationship (SAR) hotspots on the pyrazole ring.

Part 2: Major Therapeutic Applications

The structural versatility of the pyrazole scaffold has been exploited to develop drugs targeting a wide range of diseases.

Section 2.1: Anti-inflammatory Agents

Pyrazole derivatives are perhaps most famous for their role as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. [2][9][10]

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. [11][12]There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation. [13]Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. [13] Pyrazole derivatives, most notably Celecoxib (Celebrex®) , were designed as selective COX-2 inhibitors. [13][12][14]The key to this selectivity lies in the structure: the sulfonamide side chain of celecoxib binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1. [13][11]This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal adverse effects associated with COX-1 inhibition. [13][15]

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Besides Celecoxib, several other pyrazole-containing compounds have been developed as anti-inflammatory agents. [10][16]

| Compound | Target | IC50 / Activity | Reference |

|---|---|---|---|

| Celecoxib | COX-2 | ~0.04 µM (for COX-2) | [13] |

| Deracoxib | COX-2 | Potent COX-2 inhibitor | [17] |

| Ramifenazone | COX enzymes | Anti-inflammatory, Analgesic | [10] |

| Lonazolac | COX enzymes | NSAID | [10] |

| Compound 14b | COX-2 | 28.6% edema inhibition | [17] |

| Compound 22 | COX-2 | 84.5% analgesic inhibition | [17]|

This protocol provides a reliable method to determine the IC50 values of test compounds against COX-1 and COX-2, thereby establishing their potency and selectivity.

Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of a fluorogenic substrate (e.g., Amplex Red) by PGG2 (produced from arachidonic acid), yielding a highly fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Amplex Red reagent

-

Heme

-

Potassium phosphate buffer (pH 8.0)

-

Test compounds (pyrazole derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = 530-560/590 nm)

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer containing heme.

-

Compound Plating: Serially dilute the test compounds in DMSO and add 1 µL to the wells of the 96-well plate. Include wells for a no-inhibitor control (DMSO only) and a background control (no enzyme).

-

Reaction Mixture: Prepare a master mix containing the buffer, Amplex Red, and the respective enzyme (COX-1 or COX-2).

-

Incubation: Add 100 µL of the enzyme/Amplex Red master mix to each well containing the test compound. Incubate for 10 minutes at room temperature, protected from light.

-

Initiation of Reaction: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Measurement: Immediately begin kinetic reading of fluorescence intensity every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the rates to the no-inhibitor control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Section 2.2: Anticancer Agents

The pyrazole scaffold is a key pharmacophore in modern oncology, with derivatives designed to interact with a multitude of targets involved in cancer cell proliferation, survival, and angiogenesis. [18][19][20]

The anticancer activity of pyrazole derivatives is diverse and often multi-targeted. [18]* Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). [18][20][21]For example, Crizotinib is a potent inhibitor of ALK and MET kinases. [6][20]* Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) by modulating the expression of pro-apoptotic (e.g., BAX, caspases) and anti-apoptotic (e.g., Bcl-2) proteins. [15][18]* Cell Cycle Arrest: By inhibiting CDKs, pyrazole compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating. [15][22]* Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of classic chemotherapy agents like vinca alkaloids. [18][20]

Caption: Mechanism of a pyrazole-based kinase inhibitor blocking cell signaling.

Numerous pyrazole derivatives have shown potent cytotoxic activity against various human cancer cell lines.

| Compound | Target(s) | IC50 Values | Cancer Cell Line(s) | Reference |

| Crizotinib | ALK, MET, ROS1 | nM range | NSCLC, others | [6][20] |

| Compound 6 | Tubulin | 0.06–0.25 nM | Various | [18] |

| Compound 37 | Apoptosis Induction | 5.21 µM | MCF-7 (Breast) | [18] |

| Compound 25 | VEGFR-2 | 3.17–6.77 µM | HT29, PC3, A549 | [21] |

| Compound 33/34 | CDK2 | 0.074 / 0.095 µM | HCT116, MCF7 | [21] |

| Ferrocene-pyrazole hybrid 47c | Multiple | 3.12 µM | HCT-116 (Colon) | [20] |

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cancer cells by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (pyrazole derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC50 value.

Section 2.3: Antimicrobial Agents

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity, making them attractive scaffolds for the development of new antibiotics and antifungals to combat infectious diseases and drug resistance. [2][23][24][25]

-

Enzyme Inhibition: A key bacterial target for some pyrazole derivatives is DNA gyrase (and topoisomerase IV) , enzymes essential for DNA replication, recombination, and repair. [26]Inhibition of these enzymes leads to bacterial cell death.

-

Other Mechanisms: The structural diversity of pyrazoles allows them to interfere with various other microbial processes, including cell wall synthesis, protein synthesis, or membrane integrity, though these are often less characterized. [23]

The efficacy of antimicrobial pyrazoles is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound | Spectrum | MIC Values | Target Organism(s) | Reference |

| Compound 16 | Gram-positive | 1-2 µg/mL | S. aureus (including resistant strains) | [26] |

| Compound 3 | Gram-negative | 0.25 µg/mL | E. coli | [16] |

| Compound 4 | Gram-positive | 0.25 µg/mL | S. epidermidis | [16] |

| Compound 2 | Antifungal | 1 µg/mL | A. niger | [16] |

| Compound 21a | Antibacterial/Antifungal | 62.5-125 / 2.9-7.8 µg/mL | Various | [25] |

| Compound 21c/23h | Antibacterial | 0.25 µg/mL | Multi-drug resistant strains | [27][28] |

This is the gold-standard method for determining the MIC of an antimicrobial agent, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized inoculum of a bacterium or fungus is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.

Materials:

-

Microbial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (pyrazole derivatives)

-

Sterile 96-well U-bottom microplates

-

Spectrophotometer or McFarland standards for inoculum preparation

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of each test compound directly in the 96-well plate using CAMHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).

Section 2.4: Agents for Neurodegenerative Diseases

The pyrazole scaffold has emerged as a promising framework for developing therapeutics for complex neurodegenerative disorders like Alzheimer's (AD) and Parkinson's disease (PD). [3][29]

-

Enzyme Inhibition: Pyrazole derivatives have been designed to inhibit key enzymes implicated in neurodegeneration. This includes acetylcholinesterase (AChE) , whose inhibition increases acetylcholine levels to improve cognitive function in AD, and monoamine oxidase (MAO) , whose inhibition can increase dopamine levels in PD. [3][29][30]* Anti-Amyloid and Neuroprotective Effects: Some derivatives have shown the ability to reduce the formation of amyloid-beta plaques, a hallmark of AD, and protect neurons from oxidative stress and inflammation-induced damage. [30][31][32]* Receptor Modulation: The pyrazole derivative Rimonabant was developed as a potent and selective antagonist of the cannabinoid receptor 1 (CB1), which is involved in regulating neurotransmission, appetite, and mood. [33][34]

Caption: Pyrazole derivatives can inhibit AChE, increasing acetylcholine in the synapse.

| Compound | Target(s) | Activity | Disease Target | Reference |

| Diarylpyrazole 15 | Acetylcholinesterase (AChE) | Potent inhibitor | Alzheimer's Disease | [3] |

| Rimonabant | Cannabinoid Receptor 1 (CB1) | Antagonist | Obesity, Neurological | [33] |

| SR141716A | Cannabinoid Receptor 1 (CB1) | Antagonist | Research Tool | [34] |

| Various Pyrazolines | MAO-A/B, AChE | Inhibitors | Parkinson's, Alzheimer's | [29] |

This is a widely used, simple, and reliable colorimetric method to screen for AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI, substrate)

-

DTNB (Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (pyrazole derivatives)

-

96-well clear flat-bottom plates

-

Microplate reader (absorbance at 412 nm)

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

140 µL of Tris-HCl buffer

-

20 µL of test compound solution (at various concentrations)

-

20 µL of DTNB solution

-

-

Pre-incubation: Add 10 µL of the AChE enzyme solution to the wells. Mix and pre-incubate for 15 minutes at 25°C.

-

Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

-

Data Analysis:

-

Calculate the reaction rate from the slope of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Conclusion and Future Outlook

The pyrazole scaffold is unequivocally a cornerstone of modern therapeutic development. Its synthetic tractability and structural versatility have enabled the creation of highly potent and selective agents against a multitude of biological targets. From the selective COX-2 inhibition of Celecoxib to the targeted kinase inhibition of Crizotinib, pyrazole derivatives have made a profound impact on treating inflammation and cancer.

The journey is far from over. Ongoing research continues to explore the vast chemical space around the pyrazole core, with promising developments in antimicrobial agents to combat resistance, and novel neuroprotective compounds for devastating diseases like Alzheimer's and Parkinson's. [2][30]Future efforts will likely focus on designing multi-target ligands, optimizing pharmacokinetic and safety profiles, and harnessing new synthetic methodologies to expand the library of this truly privileged scaffold.

References

- Title: Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR Source: IJPPR URL

-

Title: Celebrex (Celecoxib) Pharmacology - News-Medical.Net Source: News-Medical.Net URL: [Link]

-

Title: Celecoxib: Mechanism of Action & Structure - Study.com Source: Study.com URL: [Link]

-

Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Celecoxib - StatPearls - NCBI Bookshelf Source: NCBI Bookshelf URL: [Link]

-

Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC Source: PMC URL: [Link]

-

Title: Celecoxib Pathway, Pharmacodynamics - ClinPGx Source: ClinPGx URL: [Link]

-

Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Review and Letters URL: [Link]

-

Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library Source: Scholars Research Library URL: [Link]

-

Title: Recent advances in the therapeutic applications of pyrazolines - PMC Source: PMC URL: [Link]

-

Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC Source: PMC URL: [Link]

-

Title: Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH Source: PMC URL: [Link]

-

Title: Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Education Online Source: Elementary Education Online URL: [Link]

-

Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC Source: PMC URL: [Link]

-

Title: Structures of the pyrazole derivative with anti-inflammatory activity. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: PMC URL: [Link]

-

Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents Source: Future Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed Source: PubMed URL: [Link]

-

Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status Source: Letters in Drug Design & Discovery URL: [Link]

-

Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing Source: RSC Publishing URL: [Link]

-

Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]

-

Title: Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - Bentham Science Publisher Source: Bentham Science Publisher URL: [Link]

-

Title: Review: biologically active pyrazole derivatives - RSC Publishing Source: RSC Publishing URL: [Link]

-

Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews Source: Research and Reviews URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: PMC URL: [Link]

-

Title: Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - MDPI Source: MDPI URL: [Link]

-

Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega Source: ACS Omega URL: [Link]

-

Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications Source: ACS Publications URL: [Link]

-

Title: A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences Source: National Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Full article: Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - Taylor & Francis Source: Taylor & Francis URL: [Link]

-

Title: Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher Source: Hilaris Publisher URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing Source: RSC Publishing URL: [Link]

-

Title: Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Med. Chem. URL: [Link]

-

Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI Source: MDPI URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC Source: PMC URL: [Link]

-

Title: Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. ilkogretim-online.org [ilkogretim-online.org]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. study.com [study.com]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 24. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. benthamscience.com [benthamscience.com]

- 32. mdpi.com [mdpi.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemical research, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its structural analogs, focusing on their synthesis, chemical properties, and biological applications. We delve into the structure-activity relationships (SAR) that govern their efficacy as insecticidal and fungicidal agents, and explore their potential in drug discovery. Detailed experimental protocols for the synthesis of key compounds are provided, alongside spectroscopic data and visualizations of synthetic pathways, to equip researchers with the practical knowledge needed to explore this versatile class of molecules.

Introduction: The Prominence of the Pyrazole Carboxamide Core

Pyrazole carboxamides are a class of heterocyclic compounds that have garnered significant attention due to their diverse and potent biological activities.[1] The inherent structural features of the pyrazole ring, including its aromaticity and the presence of two adjacent nitrogen atoms, allow for a variety of intermolecular interactions with biological targets. The carboxamide linkage provides a key hydrogen bonding motif and a site for facile structural diversification. This combination has led to the development of numerous commercial products, particularly in the agrochemical sector, where they are utilized as insecticides and fungicides.[2]

This guide focuses specifically on N,1,3-trimethyl-1H-pyrazole-5-carboxamide, a representative member of this class, and its close structural analogs. By examining the subtle yet impactful modifications to this core structure, we can elucidate the key determinants of biological activity and provide a framework for the rational design of novel, more potent agents.

Synthetic Strategies and Methodologies

The synthesis of N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its analogs typically follows a convergent approach, wherein the pyrazole core is first constructed and subsequently functionalized with the carboxamide moiety. This strategy offers flexibility in introducing a wide range of substituents on the amide nitrogen.

A general and widely applicable synthetic route is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by amidation of a carboxylic acid or ester at the 5-position.[3]

Synthesis of the Key Intermediate: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

The foundational precursor for the target compound is 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Its synthesis is a critical first step and can be achieved through several established methods.

Diagram of the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

Caption: Final amidation step to yield the target compound.

Detailed Experimental Protocol: Synthesis of N,1,3-trimethyl-1H-pyrazole-5-carboxamide

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid [4]1. To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature. 2. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). 3. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. 4. Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). 5. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC). 6. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. 7. Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Step 2: Synthesis of N,1,3-trimethyl-1H-pyrazole-5-carboxamide

-

Suspend 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

-

Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride, which is used immediately in the next step.

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and add a solution of methylamine (1.2 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N,1,3-trimethyl-1H-pyrazole-5-carboxamide.

Spectroscopic Characterization

The structure of N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its analogs can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups. The N-methyl on the pyrazole ring, the C3-methyl, and the N-methyl of the carboxamide will each have a characteristic chemical shift. A singlet for the C4-proton of the pyrazole ring will also be present.

-

¹³C NMR: The carbon NMR spectrum will show signals for the three methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the carboxamide.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the amide group, typically in the range of 1640-1680 cm⁻¹. The N-H stretching vibration (if a secondary amide analog is synthesized) will appear in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activities and Structure-Activity Relationships (SAR)

Pyrazole carboxamides are well-established as potent agrochemicals, particularly as insecticides and fungicides. Their mechanism of action often involves the inhibition of crucial enzymes in the target organisms.

Insecticidal Activity

Many pyrazole carboxamide insecticides, such as chlorantraniliprole, act as ryanodine receptor (RyR) modulators in insects. [5]The RyRs are intracellular calcium channels that play a critical role in muscle contraction. By locking these channels in an open state, pyrazole carboxamides cause uncontrolled calcium release, leading to muscle paralysis and death of the insect.

Structure-Activity Relationship for Insecticidal Activity:

| R¹ (N-pyrazole) | R³ (C3-pyrazole) | R (N-amide) | Relative Insecticidal Activity |

| Methyl | Methyl | Methyl | Moderate to High |

| Methyl | Trifluoromethyl | Aryl | High |

| Aryl | Alkyl | Substituted Aryl | Variable, often high |

-

N-alkylation of the pyrazole ring: Small alkyl groups, such as methyl, are often optimal for activity.

-

Substitution at the C3 position: Electron-withdrawing groups, such as trifluoromethyl, can significantly enhance insecticidal potency. [5]* Amide substituent: The nature of the substituent on the amide nitrogen is crucial for target specificity and overall activity. Aromatic and substituted aryl groups are common in highly active insecticidal pyrazole carboxamides.

Fungicidal Activity

As fungicides, many pyrazole carboxamides function as succinate dehydrogenase inhibitors (SDHIs). [2]SDH is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.

Diagram of the Mitochondrial Electron Transport Chain and SDHI Action

Caption: Inhibition of Complex II (SDH) by pyrazole carboxamide fungicides.

Structure-Activity Relationship for Fungicidal Activity:

| R¹ (N-pyrazole) | R³ (C3-pyrazole) | R (N-amide) | Relative Fungicidal Activity |

| Methyl | Methyl | Aryl | Moderate |

| Methyl | Difluoromethyl | Substituted Aryl | High |

| Methyl | Alkyl | Thiazolyl | High |

-

C3-substituent on the pyrazole ring: The presence of a difluoromethyl group at the C3 position is a common feature in many potent SDHI fungicides. [6]* N-amide substituent: A substituted phenyl or other heterocyclic ring is often required for high fungicidal activity. The specific substitution pattern on this ring can influence the spectrum of activity against different fungal pathogens. [7]

Conclusion and Future Perspectives

N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its structural analogs represent a versatile and highly valuable class of compounds. Their straightforward synthesis and the tunability of their biological activities through structural modifications make them attractive scaffolds for both agrochemical and pharmaceutical research. The insights into the structure-activity relationships presented in this guide provide a foundation for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel substituents, the development of more efficient and sustainable synthetic methodologies, and the investigation of new biological targets for this privileged chemical scaffold.

References

- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv

- Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)

- Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. ScienceDirect.

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv

- Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Deriv

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015).

- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)

- Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. (2023).

- Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glyc

- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.

- DESIGN, SYNTHESIS AND INSECTICIDAL ACTIVITY OF 3- ARYLISOXAZOLINE-N-ALKYLPYRAZOLE-5-CARBOXAMIDE DERIVATIVES AGAINST TETRANYCHUS URTICAE KOCH. (2021). HETEROCYCLES.

- Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. (2009). PubMed.

- Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines.

- Design, Synthesis, and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. (2020). Chinese Journal of Organic Chemistry.

- Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. (2022). Arabian Journal of Chemistry.

- Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. PrepChem.com.

- 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. Appretech Scientific Limited.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- Pyrazole synthesis. Organic Chemistry Portal.

- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.

- Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. Academia.edu.

- Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (2011).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.

- Pyrazole and its derivatives, preparation, SAR and uses as antioxid

- 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 1g. Dana Bioscience.

- 5744-56-9|1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. BLDpharm.

- 1,3-DIMETHYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL CHLORIDE | CAS 388088-75-3.

- 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis. chemicalbook.

- 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5744-56-9|1,3-Dimethyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents [html.rhhz.net]

- 7. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis and C4-Functionalization of 1,3,5-Trimethylpyrazole

Topic: Protocol for the Synthesis and Functionalization of 1,3,5-Trimethylpyrazole Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Value

The 1,3,5-trimethylpyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors (as ATP hinge binders), and agrochemicals. Its unique electronics—an electron-rich aromatic ring with defined steric bulk—make it an ideal template for fragment-based drug discovery (FBDD).

This guide provides a validated, high-purity protocol for constructing the parent scaffold via the Knorr Pyrazole Synthesis and subsequently functionalizing the C4-position, the electronic "sweet spot" for electrophilic aromatic substitution (SEAr).

Critical Safety Directive: Methylhydrazine Handling

WARNING: HIGH HAZARD PROTOCOL

-

Methylhydrazine (MMH) is a volatile, highly toxic, and carcinogenic liquid. It is a hypergolic rocket propellant component.

-

Engineering Controls: All transfers must occur within a functioning fume hood. Use a cannula or gas-tight syringe for transfers to avoid aerosolization.

-

PPE: Double nitrile gloves (breakthrough time <15 mins), lab coat, and chemical splash goggles are mandatory.

-

Quenching: Residual hydrazine on glassware should be quenched with dilute bleach (sodium hypochlorite) before removing items from the hood.